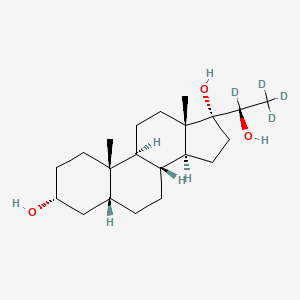
Pregnanetriol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnanetriol-d4 is a deuterium-labeled version of pregnanetriol, a steroid and inactive metabolite of progesterone. The incorporation of deuterium atoms into the pregnanetriol molecule makes this compound a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pregnanetriol-d4 is synthesized by incorporating deuterium atoms into the pregnanetriol molecule. This process typically involves the use of deuterated reagents and solvents. The synthesis can be carried out through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reducing agents.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is purified using techniques such as chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pregnanetriol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pregnanetriol derivatives.
Reduction: The compound can be reduced to form deuterated pregnanetriol derivatives.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include deuterated derivatives of pregnanetriol, which are valuable for studying metabolic pathways and drug interactions.
Applications De Recherche Scientifique
Pregnanetriol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of steroid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Pregnanetriol-d4 exerts its effects by acting as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and interactions of steroids and other related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnanetriol: The non-deuterated version of pregnanetriol-d4.
Deuterated Steroids: Other steroids labeled with deuterium, such as deuterated testosterone and deuterated estradiol.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium atoms enhances the stability and allows for more precise quantitation in pharmacokinetic studies compared to non-deuterated compounds.
Propriétés
Formule moléculaire |
C21H36O3 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |
Clé InChI |
SCPADBBISMMJAW-QQGSCTBASA-N |
SMILES isomérique |
[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


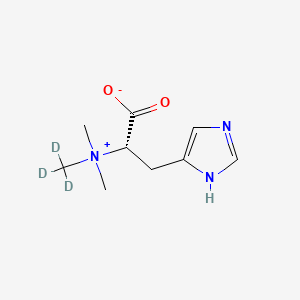
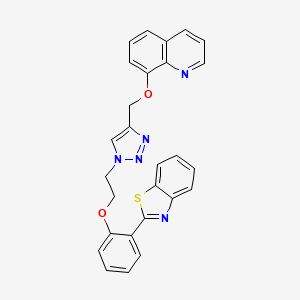

![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)


![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

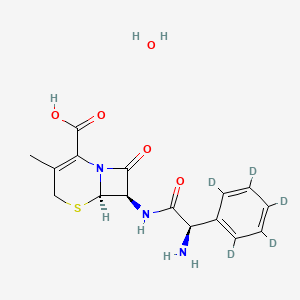
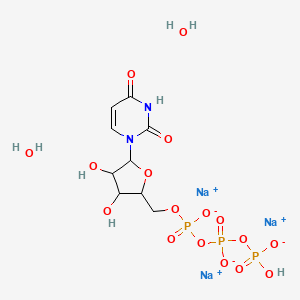
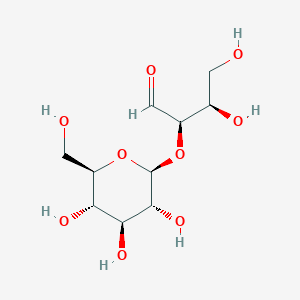
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
